molecular formula C23H28N2O3 B11511383 3-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methylpropan-1-amine

3-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methylpropan-1-amine

Cat. No.: B11511383
M. Wt: 380.5 g/mol
InChI Key: WXKCLGABIUMQDF-UHFFFAOYSA-N
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Description

[3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound that features both a benzodioxole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur at various positions on the benzodioxole and indole rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying cellular processes.

Medicine

The compound has shown promise in medicinal chemistry, particularly as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cells by targeting microtubules .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which [3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE exerts its effects involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

  • [1-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINE
  • [3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-HYDROXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE

Uniqueness

What sets [3-(2H-1,3-BENZODIOXOL-5-YL)-2-METHYLPROPYL][2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE apart is its dual functionality, combining the properties of both benzodioxole and indole moieties. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methylpropan-1-amine

InChI

InChI=1S/C23H28N2O3/c1-15(10-17-4-7-22-23(11-17)28-14-27-22)13-24-9-8-19-16(2)25-21-6-5-18(26-3)12-20(19)21/h4-7,11-12,15,24-25H,8-10,13-14H2,1-3H3

InChI Key

WXKCLGABIUMQDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC(C)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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